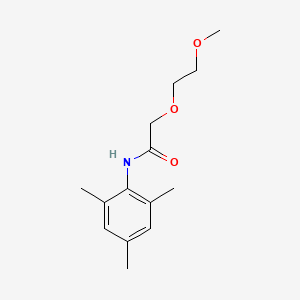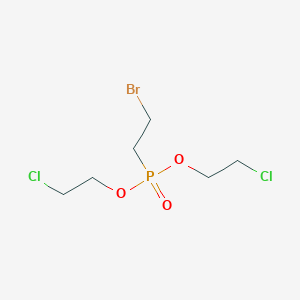
2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a methoxyethoxy group attached to an acetamide moiety, which is further connected to a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with 2-(2-methoxyethoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron (Fe) for halogenation.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group may facilitate the compound’s binding to hydrophobic pockets within proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide.
2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)propionamide: Contains a propionamide group instead of an acetamide.
Uniqueness
2-(2-Methoxyethoxy)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethoxy group enhances its solubility in organic solvents, while the trimethylphenyl ring provides steric hindrance, affecting its interaction with molecular targets.
Properties
CAS No. |
62593-59-3 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO3/c1-10-7-11(2)14(12(3)8-10)15-13(16)9-18-6-5-17-4/h7-8H,5-6,9H2,1-4H3,(H,15,16) |
InChI Key |
VNTXUNKNUNFJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14528079.png)

![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)

methanone](/img/structure/B14528087.png)
![2-[(E)-(4-Acetamido-2-aminophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14528097.png)

![2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14528104.png)
![7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14528111.png)



![2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14528140.png)

